2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEHLDAHWSCFAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193767 | |
| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40778-16-3 | |
| Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirimicarb-desamido | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRIMICARB-DESAMIDO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Conditions and Optimization
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Reagents : Titanium(IV) isopropoxide (10 mol%), β-ketoamide precursors.
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Solvent : Dichloromethane or toluene.
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Temperature : Room temperature to 80°C.
This method is notable for its scalability and functional group compatibility, making it suitable for synthesizing structurally diverse pyrimidinones. However, the requirement for anhydrous conditions and sensitive handling of titanium reagents may limit industrial adoption.
[4 + 2] Cycloaddition with Acetylenic Compounds
A cycloaddition strategy employing 1,6-dihydro-2-dimethylamino-4,6,6-trimethylpyrimidine and electron-deficient acetylenic esters (e.g., dimethyl acetylenedicarboxylate) has been reported. The reaction proceeds via a Diels-Alder-like mechanism, forming a six-membered pyrimidinone ring.
Key Parameters
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Reagents : Acetylenic ester (1.2 equiv), pyrimidine derivative.
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Solvent : Benzene or toluene.
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Temperature : Room temperature.
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Reaction Time : 15–24 hours.
The mild conditions and high regioselectivity of this method make it advantageous for laboratory-scale synthesis. However, the use of benzene as a solvent raises safety concerns, prompting substitution with toluene in modern protocols.
Hydrazine-Mediated Condensation and Functionalization
A multi-step synthesis involving hydrazine hydrate and β-ketoester intermediates has been developed for pyrimidin-4-one derivatives. This method allows precise control over substituent placement, particularly at the C5 and C6 positions.
Synthetic Pathway
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Condensation : β-Ketoester reacts with thiourea under basic conditions to form a 2-thiomethylpyrimidin-4-one intermediate.
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Methylation : Thiol group methylation using methyl iodide.
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Hydrazine Displacement : Substitution with hydrazine hydrate to yield 2-hydrazinylpyrimidin-4(1H)-one.
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Functionalization : Suzuki cross-coupling or amidation for further diversification.
Optimization Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | KOH, ethanol, reflux | 75–90 |
| Methylation | Methyl iodide, NaOH, THF | 80–85 |
| Hydrazine Displacement | Hydrazine hydrate, ethanol, reflux | 70–78 |
| Suzuki Cross-Coupling | Pd(OAc)₂, dppf, Cs₂CO₃, 130°C (microwave) | 65–75 |
This method’s modularity supports the synthesis of analogs for structure-activity studies but requires multiple purification steps, reducing overall efficiency.
Industrial-Scale Production Considerations
While laboratory methods prioritize precision, industrial synthesis emphasizes cost-effectiveness and throughput. Continuous flow reactors have been proposed to enhance the cyclization steps described in Method 1. Automated systems enable precise control over temperature and residence time, achieving yields exceeding 90% with minimal by-products.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Titanium-Mediated | High yield, scalability | Sensitive reagents | Moderate |
| Cycloaddition | Mild conditions, regioselectivity | Benzene solvent toxicity | Low |
| Hydrazine Condensation | Substituent flexibility | Multi-step, low atom economy | Moderate |
| One-Pot NHC-PPIm | Green chemistry, efficiency | Limited substrate scope | High (if optimized) |
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrimidinones.
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
DMAP serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique chemical properties allow it to participate in various reactions, including nucleophilic substitutions and cyclizations. For example, it can be synthesized from 2-cyanoacetamide and dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions, yielding high purity and yield.
Detection of Pesticides
The compound has shown potential as a reagent for detecting pesticides in environmental samples. It forms fluorescent complexes with certain pesticide molecules, enabling sensitive detection at low concentrations. This application is particularly valuable for environmental monitoring and food safety analyses.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that DMAP exhibits promising biological activities. Studies have explored its antimicrobial properties against various pathogens and its potential as an anticancer agent. For instance, its interaction with biological targets suggests it may inhibit specific cancer cell lines, making it a candidate for further pharmacological development .
Pharmacological Studies
DMAP's ability to interact with biological systems has led to investigations into its pharmacological properties. Notably, its binding affinity with certain receptors has been studied to understand its mechanism of action better. This research is crucial for developing new therapeutic agents based on DMAP derivatives .
Medical Applications
Pharmaceutical Intermediate
In medicinal chemistry, DMAP is being investigated as a pharmaceutical intermediate or active ingredient. Its structural features make it suitable for modifications that can enhance its therapeutic efficacy or reduce toxicity. Ongoing research aims to identify specific derivatives that could lead to novel drug formulations .
Industrial Applications
Development of Advanced Materials
DMAP is utilized in the development of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the creation of materials with specific functionalities, which are essential in various industrial applications.
Liquid Chromatography
In analytical chemistry, DMAP has been employed as a stationary phase in liquid chromatography. Its effectiveness in separating compounds highlights its utility in analytical applications where precise measurements are necessary .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The pyrimidine ring structure allows for π-π stacking interactions, which can further stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one
- Synonyms: Pirimicarb-desamido, DDHP, 4,5-Dimethyl-2-(N,N-dimethylamino)-6-hydroxypyrimidine .
- Molecular Formula : C₈H₁₃N₃O
- Molecular Weight : 167.21–169.21 g/mol .
- CAS Number : 40778-16-3 .
Applications :
Primarily utilized as a stationary phase component in liquid chromatography due to its heterocyclic structure and polar substituents . Commercial availability ranges from 95% to 97% purity, though certain suppliers (e.g., CymitQuimica) list it as discontinued .
Pyrimidin-4-one derivatives exhibit diverse chemical and functional properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Reactivity: The dimethylamino group at position 2 in the target compound enhances basicity and polarity, making it suitable for chromatography . In contrast, the 5,6-diamino analog (C₆H₁₁N₅O) exhibits stronger hydrogen-bonding capacity, favoring solubility in polar solvents . Nitro groups (e.g., in 2-amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one) increase electrophilicity, enabling participation in nucleophilic substitution reactions .
Structural Modifications and Applications: Thieno-fused derivatives (e.g., 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) demonstrate enhanced bioactivity due to aromatic heterocycle fusion, which improves binding to biological targets . Ethyl 4-(dimethylamino) benzoate outperforms methacrylate analogs in resin cements, achieving higher degrees of conversion and mechanical stability .
Physical Properties: The target compound’s methyl groups at positions 5 and 6 contribute to steric hindrance, reducing reactivity compared to amino-substituted analogs . Purity Variability: Commercial samples of the target compound range from 95% to 97%, while derivatives like Pirimicarb-desamido are discontinued, limiting accessibility .
Research Findings and Implications:
- Chromatographic Utility: The target compound’s balanced polarity (from dimethylamino and methyl groups) makes it effective in separating moderately polar analytes .
- Biological Potential: Structural analogs with fused rings (e.g., thieno-pyrimidinones) show promise in drug discovery, though the target compound itself lacks reported bioactivity .
- Synthetic Challenges: Derivatives with multiple amino groups (e.g., 5,6-diamino analogs) require precise reaction conditions to avoid side reactions, increasing synthesis complexity .
Biological Activity
2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a heterocyclic organic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring substituted with dimethylamino and methyl groups, contributing to its chemical reactivity and biological activity. The presence of the dimethylamino group enhances its nucleophilic properties, making it a versatile building block in organic synthesis.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmission. This interaction is particularly relevant in agricultural applications for controlling pest populations.
Biochemical Pathways
The compound primarily affects the cholinergic pathway by inhibiting acetylcholinesterase activity. This inhibition leads to increased levels of acetylcholine, which can disrupt normal signaling pathways in target organisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Escherichia coli and other pathogens .
Anticancer Properties
The compound's anticancer potential has been explored in several studies. It has been noted for its ability to inhibit the growth of cancer cells through various mechanisms, including the modulation of receptor tyrosine kinases (RTKs) and other signaling pathways involved in tumor proliferation .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study focused on the inhibition of adenylyl cyclase type 1 (AC1) demonstrated that analogues of this compound could selectively inhibit AC1-mediated cAMP production in vitro. The most potent compounds exhibited IC50 values in the submicromolar range, indicating strong inhibitory effects on cancer cell proliferation .
- Antimicrobial Investigation : Another study evaluated the compound's antimicrobial efficacy against various bacterial strains using broth dilution methods. Results indicated that it possesses a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Research Findings
Recent findings highlight the compound's potential as a lead compound for drug development due to its favorable pharmacological profile. Its structural features allow for modifications that can enhance efficacy and selectivity towards specific biological targets.
Table 2: Comparison of Biological Activities with Similar Compounds
Q & A
Q. Q1. What are the key physicochemical properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, and how are they experimentally determined?
Methodological Answer: Key properties include molecular weight (167.21 g/mol), density (1.13 g/cm³), boiling point (243.1°C at 760 mmHg), and logP (0.45). These are determined via:
- Mass Spectrometry (MS) for molecular weight and fragmentation patterns.
- Density via pycnometry or gas displacement methods.
- Thermogravimetric Analysis (TGA) for thermal stability and boiling point estimation.
- HPLC or GC with reference standards for purity and logP determination using octanol-water partitioning .
Q. Q2. How is the compound synthesized, and what intermediates are critical for optimizing yield?
Methodological Answer: Synthesis typically involves condensation of dimethylamine derivatives with substituted pyrimidine precursors. Key steps:
Intermediate formation : React 5,6-dimethyl-1H-pyrimidin-4-one with dimethylamine hydrochloride under basic conditions (e.g., NaOH).
Purification : Recrystallization from ethanol/DMF mixtures improves purity (85% yield reported for analogous compounds) .
Yield optimization : Control reaction temperature (70–80°C) and stoichiometry (1:1.2 molar ratio of amine to pyrimidinone) to minimize side products like tautomeric byproducts .
Q. Q3. What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) identifies protons on the pyrimidine ring (δ 6.8–7.2 ppm) and dimethylamino groups (δ 2.9–3.1 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons.
- IR Spectroscopy : Stretching frequencies for C=O (~1670 cm⁻¹) and N-H (~3300 cm⁻¹) validate tautomeric forms .
- X-ray Crystallography : Resolves bond angles (e.g., C3–C4–C5: 124.79°) and hydrogen-bonding networks in solid-state structures .
Advanced Research Questions
Q. Q4. How can conflicting spectral data (e.g., tautomerism in NMR) be resolved for this compound?
Methodological Answer: Tautomeric equilibria (e.g., keto-enol or amine-imine forms) complicate spectral interpretation. Strategies include:
- Variable Temperature (VT) NMR : Cool samples to –40°C to slow tautomer interconversion and resolve split peaks.
- Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH groups).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and match experimental data .
Q. Q5. What strategies are effective for analyzing biological activity, and how are mechanistic hypotheses tested?
Methodological Answer:
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against E. coli or S. aureus.
- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets like dihydrofolate reductase (DHFR), a common pyrimidine target.
- Metabolic Stability : Perform hepatic microsomal assays (e.g., human liver microsomes + NADPH) to assess CYP450-mediated degradation .
Q. Q6. How can computational chemistry predict reactivity or degradation pathways under experimental conditions?
Methodological Answer:
- Reactivity Prediction : Use Gaussian or ORCA for frontier molecular orbital (FMO) analysis. HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attack.
- Degradation Pathways : Simulate hydrolysis (e.g., aqueous acidic/alkaline conditions) via transition state modeling (IRC calculations).
- Solvent Effects : COSMO-RS models predict solubility and stability in solvents like DMSO or ethanol .
Q. Q7. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?
Methodological Answer: Challenges include disorder in methyl groups and hydrogen-bonding ambiguity. Solutions:
- High-Resolution X-ray Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer.
- Neutron Diffraction : Resolve hydrogen positions in deuterated samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
